molecular formula C12H9N3OS2 B2664428 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 197371-69-0

2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2664428
CAS No.: 197371-69-0
M. Wt: 275.34
InChI Key: KYCMKOZNRUVCNK-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a pyridin-2-ylmethyl thioether group and at the 5-position with a thiophen-2-yl moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-deficient nature and versatility in medicinal chemistry . This compound’s synthesis likely involves cyclization of a thiohydrazide intermediate with thiophene-2-carboxylic acid under acidic conditions, analogous to methods described for related oxadiazoles .

Properties

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-2-6-13-9(4-1)8-18-12-15-14-11(16-12)10-5-3-7-17-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCMKOZNRUVCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole framework exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole can induce apoptosis in cancer cells. In vitro evaluations have demonstrated promising cytotoxic activity against various cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Its structural modifications can lead to enhanced activity against a range of pathogens. Research has highlighted that oxadiazole derivatives can inhibit bacterial growth and possess antifungal properties .

Antiviral Activity

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for antiviral activity. Some studies have reported its efficacy against viral polymerases, including those from dengue virus . This suggests potential for developing antiviral therapies based on this compound.

Material Science Applications

Beyond biological applications, this compound has utility in material science. Its stability and reactivity make it suitable for developing advanced materials such as polymers and coatings. The incorporation of oxadiazole derivatives into materials science could lead to innovations in electronics and photonics due to their unique electronic properties .

Mechanism of Action

The mechanism of action of 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the 2- and 5-positions of the oxadiazole ring, influencing physicochemical properties and bioactivity.

Table 1: Structural and Property Comparison
Compound Name 2-Substituent 5-Substituent Melting Point (°C) Key Biological Activities References
Target Compound Pyridin-2-ylmethylthio Thiophen-2-yl Not reported Not reported
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 4-Bromobenzylthio Thiophen-2-yl 113–114 (white solid) Antimicrobial, fungicidal
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 4-Bromobenzylthio 1-Methyl-3-(trifluoromethyl)pyrazole 111–112 (yellow solid) Herbicidal (bleaching effect)
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 2-Fluorobenzylthio 1-Methyl-3-(trifluoromethyl)pyrazole 101–101 (white solid) Fungicidal (Sclerotinia sclerotiorum)
2-{2-[(2-Fluorobenzyl)thio]phenyl}-5-(methylthio)-1,3,4-oxadiazole 2-Fluorobenzylthiophenyl Methylthio Not reported Anticonvulsant (PTZ test)
5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol Thiol 3-Pyridyl Not reported Not reported (synthetic intermediate)

Key Observations:

  • Pyridinyl vs. Benzyl Substitutions : The pyridin-2-ylmethyl group in the target compound may enhance solubility in polar solvents compared to bromobenzyl or fluorobenzyl analogs due to the nitrogen atom’s hydrogen-bonding capability.
  • Thiophen-2-yl vs. Pyrazole Substitutions : Thiophen-2-yl at the 5-position is common in antimicrobial agents (e.g., ), while pyrazole derivatives (e.g., trifluoromethylpyrazole in ) enhance herbicidal activity.
  • Electron-Withdrawing Groups : Fluorine or bromine at the benzyl position increases lipophilicity and bioactivity, as seen in fungicidal and herbicidal effects .
Antimicrobial and Antifungal Activity
  • Thiophen-2-yl Derivatives : Compounds like 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibit broad-spectrum antimicrobial activity against E. coli, S. aureus, and C. albicans due to the thiophene’s planar structure enhancing membrane penetration .
Central Nervous System (CNS) and Anticonvulsant Activity
  • Electron-withdrawing groups (e.g., nitro, chloro) at the 2- and 5-positions enhance CNS depressant activity. For example, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole showed significant effects in rodent models .
Herbicidal and Fungicidal Activity
  • Bromobenzylthio derivatives (e.g., compound 5g in ) inhibit succinate dehydrogenase (SDH), a key enzyme in fungal respiration, via hydrophobic interactions with the SDH protein’s ubiquinone-binding site .
  • Fluorobenzylthio analogs () showed >50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL, attributed to fluorine’s electronegativity enhancing target binding.

Biological Activity

The compound 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article focuses on the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}N4_{4}OS2_{2}
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 1251704-26-3

The compound features a pyridine and thiophene moiety linked through a thioether bond to an oxadiazole ring, which is essential for its biological activity.

Anticancer Properties

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds related to 1,3,4-oxadiazoles have been evaluated against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
This compoundHCT116 (Colorectal)0.67
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleMDA-MB-435 (Melanoma)6.82
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amineVarious0.2757

The above table summarizes key findings regarding the anticancer efficacy of similar oxadiazole compounds. The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these derivatives.

The mechanisms through which oxadiazole derivatives exert their anticancer effects include:

  • Inhibition of Topoisomerase I : Some studies have shown that these compounds can inhibit topoisomerase I activity, a crucial enzyme involved in DNA replication and transcription. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Induction of Apoptosis : Oxadiazoles have been reported to induce apoptosis in various cancer cell lines through different pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Targeting Kinases : Certain derivatives have demonstrated the ability to inhibit kinases such as EGFR and Src, which are implicated in cancer cell proliferation and survival .

Study on Antiproliferative Activity

A study conducted by Arafa et al. synthesized several oxadiazole derivatives and evaluated their antiproliferative activity using the MTT assay. Among these compounds, one derivative exhibited an IC50_{50} value significantly lower than that of established chemotherapeutics like erlotinib . This highlights the potential of oxadiazoles as promising candidates in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives to their biological targets. These studies suggest that the structural features of the compounds play a critical role in their binding interactions with proteins involved in cancer progression .

Q & A

Q. What are the common synthetic routes for preparing 2-((pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole and related derivatives?

The compound is typically synthesized via cyclization of acid hydrazides with chloroacetic acid in the presence of POCl₃. For example, refluxing the precursor with POCl₃ for 5–6 hours, followed by neutralization (pH 6–7) and purification via column chromatography (n-hexane:EtOAc) yields the oxadiazole core. Modifications at the thioether position are achieved by reacting chloromethyl intermediates with substituted piperazines or amines under mild conditions .

Q. How is the structural integrity of this oxadiazole derivative confirmed experimentally?

Characterization involves a combination of:

  • NMR spectroscopy : Proton and carbon NMR confirm substituent positions (e.g., δ ~5.09 ppm for CH₂ in chloromethyl derivatives) .
  • Chromatography : HPLC or TLC verifies purity, while column chromatography isolates intermediates.
  • Melting point analysis : Sharp melting points (e.g., 91°C for chloromethyl derivatives) indicate crystallinity .
  • Mass spectrometry : HRMS provides molecular weight confirmation .

Q. What in silico tools predict the drug-likeness of this compound?

Lipinski’s Rule of Five and Veber’s parameters are used to assess solubility, permeability, and bioavailability. Molecular properties (logP, topological polar surface area) are calculated using software like Molinspiration. The compound’s moderate logP (~2.5) and hydrogen-bonding capacity suggest oral bioavailability .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this oxadiazole for target binding?

Hybrid functionals like B3LYP (which incorporates exact exchange) calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These predict reactivity sites, such as the electron-deficient oxadiazole ring, which may interact with kinase active sites. DFT also refines crystallographic data (e.g., planarity deviations in thiophene substituents) .

Q. What strategies resolve contradictions in molecular docking results against kinases like VEGFR-2?

Discrepancies between docking scores and experimental IC₅₀ values arise from:

  • Flexible vs. rigid docking : Induced-fit models account for receptor flexibility.
  • Solvation effects : Implicit solvent models (e.g., GB/SA) improve binding affinity predictions.
  • Validation : Cross-docking with known inhibitors (e.g., sorafenib) benchmarks results. In one study, hydrogen bonds with Cys919 and π-π stacking with Phe1047 were critical for VEGFR-2 inhibition .

Q. How does substituent variation at the pyridin-2-ylmethylthio position influence biological activity?

SAR studies reveal:

  • Piperazine derivatives : Enhance solubility and kinase affinity via hydrogen bonding (e.g., 4-methylpiperazine improves IC₅₀ by 30% compared to unsubstituted analogs) .
  • Halogenation : Bromine or chlorine at the thiophene ring increases metabolic stability but may reduce solubility .
  • Thioether linkers : Longer chains (e.g., propylthio) improve membrane permeability in cell-based assays .

Q. What analytical methods identify degradation products under stressed conditions (e.g., acidic/oxidative)?

  • LC-MS/MS : Detects hydrolyzed products (e.g., thiophene-carboxylic acid).
  • X-ray crystallography : Resolves structural changes in the oxadiazole ring under UV exposure .
  • TGA/DSC : Thermal decomposition profiles reveal stability thresholds (>200°C in inert atmospheres) .

Data Analysis and Experimental Design

Q. How are crystallographic data (e.g., dihedral angles) correlated with spectroscopic findings?

Single-crystal X-ray diffraction provides precise bond lengths and angles (e.g., oxadiazole ring planarity: ±0.051 Å deviation). These validate NMR coupling constants (e.g., J = 6.8 Hz for thiophene protons) and IR stretching frequencies (C=N at ~1600 cm⁻¹) .

Q. What statistical models optimize reaction yields in combinatorial libraries of oxadiazole analogs?

Response surface methodology (RSM) with central composite design evaluates factors like POCl₃ concentration (1.2–1.5 eq), temperature (80–120°C), and reaction time. ANOVA identifies POCl₃ stoichiometry as the most significant variable (p < 0.01) .

Q. How do metal complexes of this oxadiazole (e.g., Hg(II), Ni(II)) alter pharmacological properties?

Coordination with d-block metals enhances DNA intercalation (e.g., Ni(II) complexes show 10-fold higher topoisomerase inhibition vs. ligands). X-ray structures reveal square-planar geometry with sulfur and nitrogen donor sites .

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